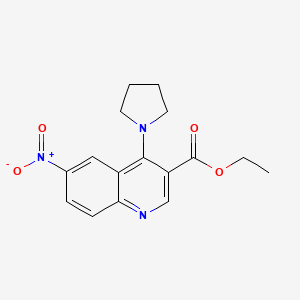

Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate and related compounds involves multi-step organic reactions that typically start from simple quinoline derivatives. For instance, the carbanion of tert-butyl 3-(1-pyrrolidinyl)crotonate adds to nitrobenzenes, leading to the formation of σH-adducts. These adducts, in the presence of specific reagents, can be converted into 3-(1-pyrrolidinyl)quinolines or 3-(1-pyrrolidinyl)quinoline 1-oxides depending on the nitrobenzene structure. This methodology marks the first instance where a quinoline ring is constructed from a substrate bearing a pyrrolidinyl ring, highlighting the innovative approach in synthesizing such complex molecules (Bujok, Cmoch, Wróbel, & Wojciechowski, 2017).

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate has been determined through various analytical techniques, including X-ray crystallography. These analyses reveal intricate details about the molecule's geometry, bond lengths, and angles, providing insights into the compound's three-dimensional conformation. For instance, compounds synthesized from related reactions demonstrate specific ring conformations and substituent arrangements, essential for understanding the molecule's reactivity and physical properties (Xiang, 2004).

Applications De Recherche Scientifique

1. Synthesis Techniques and Cycloaddition Products

Researchers have explored various synthetic pathways for quinolonecarboxylic acids, demonstrating the versatility of compounds like Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate. For instance, Ziegler, Bitha, and Lin (1988) described the synthesis of novel 7-substituted quinolonecarboxylic acids via nitroso and nitrone cycloadditions. They detailed the conversion of 1-Ethyl-6-fluoro-7-hydroxylamino-1,4-dihydro-4-oxoquinoline-3-carboxylic acid to its nitroso intermediate and its subsequent cycloaddition products with selected dienes and olefins (Ziegler, Bitha, & Lin, 1988).

2. Structural and Electronic Analysis

In another study, Hassan et al. (2014) investigated the electronic absorption spectra and DFT calculations of quinoline derivatives including compounds structurally similar to Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate. The study highlighted the effects of substituents on the electronic properties and reactivity of these compounds, providing valuable insights for their potential applications in various fields (Hassan et al., 2014).

3. Antibacterial Properties

Stefancich et al. (1985) synthesized a fluorinated compound related to Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate, exhibiting broad-spectrum antibacterial activities. The study presented a detailed synthesis route and compared the antibacterial efficiency of the compound with other known agents, indicating its superior activity against both gram-positive and gram-negative bacteria (Stefancich et al., 1985).

4. Antiviral and Anticoccidial Activities

Zemtsova et al. (2008) explored the synthesis of quinolinecarboxylic acid hydrazides and their antiviral activity, showcasing the potential of quinoline derivatives in developing new antiviral agents. Similarly, Yu-liang (2012) synthesized ethyl quinolinecarboxylates with notable anticoccidial activities, providing a framework for the development of new anticoccidial drugs (Zemtsova et al., 2008) (Yu-liang, 2012).

5. Ambident Reactivity in Synthesis

Murashima et al. (1996) discussed the ambident reactivity of nitro heteroaromatic anions in the synthesis of compounds like Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate, highlighting their applications in creating diverse chemical structures with potential pharmacological activities (Murashima et al., 1996).

Propriétés

IUPAC Name |

ethyl 6-nitro-4-pyrrolidin-1-ylquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4/c1-2-23-16(20)13-10-17-14-6-5-11(19(21)22)9-12(14)15(13)18-7-3-4-8-18/h5-6,9-10H,2-4,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQUSJSXDPCQJPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1N3CCCC3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-bromophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2494970.png)

![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2494975.png)

![Ethyl 2-(4-benzoylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2494976.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B2494980.png)

![(Z)-N-(4-methoxy-7-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2494981.png)

![(3-Methoxyphenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2494988.png)